2-(3-Bromopyridin-4-yl)propan-1-ol
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Overview
Description
2-(3-Bromopyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrNO. It is a brominated derivative of pyridine, featuring a bromine atom at the 3-position of the pyridine ring and a propanol group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-4-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the propanol group. One common method is the bromination of 4-pyridylpropan-1-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 2-(3-bromopyridin-4-yl)propanal or 2-(3-bromopyridin-4-yl)propanone.
Reduction: Formation of 2-(pyridin-4-yl)propan-1-ol.
Substitution: Formation of 2-(3-aminopyridin-4-yl)propan-1-ol or 2-(3-thiopyridin-4-yl)propan-1-ol.
Scientific Research Applications
2-(3-Bromopyridin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-4-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific target .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler brominated pyridine derivative used in organic synthesis.
2-(2-Bromopyridin-4-yl)propan-1-ol: A structural isomer with the bromine atom at a different position on the pyridine ring.
2-(3-Chloropyridin-4-yl)propan-1-ol: A chlorinated analogue with similar properties but different reactivity.
Uniqueness
2-(3-Bromopyridin-4-yl)propan-1-ol is unique due to the specific positioning of the bromine atom and the propanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-bromopyridin-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(5-11)7-2-3-10-4-8(7)9/h2-4,6,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRSFIJCWRMYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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